4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 6-ethoxy-substituted benzothiazole ring and a 4-chlorophenyl carboxamide group. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications influencing electronic properties, solubility, and biological activity. The ethoxy group at the 6-position of the benzothiazole ring contributes steric and electronic effects, while the chloro substituent on the benzamide moiety enhances electrophilicity .
Properties
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFBTBGQXKWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring undergoes oxidation under controlled conditions. Key reagents and products include:
-
Oxidation typically occurs at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones depending on reaction intensity.
Reduction Reactions
The amide and aromatic systems in the compound are susceptible to reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 25°C, 2 h | Reduced benzothiazole-amine adducts | 65–70% |
| Lithium aluminum hydride | Dry THF, 0°C to reflux, 6 h | Dechlorinated benzamide derivatives | 55–60% |
Nucleophilic Substitution
The chlorine atom on the benzamide ring participates in substitution reactions:
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| Methoxide (CH₃O⁻) | DMSO, 80°C, 12 h | 4-methoxy-N-(6-ethoxy-benzothiazol-2-yl)benzamide | Potassium carbonate |
| Thiophenol (C₆H₅SH) | Ethanol, reflux, 8 h | 4-phenylthio-substituted derivatives | Triethylamine |
-
Substitution follows an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the benzothiazole ring .
Hydrolysis Reactions
The ethoxy group and amide bond undergo hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic (HCl, 6M) | Ethanol/water (1:1), reflux | 6-hydroxybenzothiazole derivatives | Intermediate for drug design |
| Basic (NaOH, 2M) | Aqueous ethanol, 70°C, 5 h | Benzothiazole-carboxylic acid analogs | Polymer synthesis |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| Phosphorus oxychloride | Toluene, 110°C, 8 h | Triazolo-benzothiazole hybrids | Enhanced bioactivity |
| Acetic anhydride | Microwave, 150°C, 20 min | Thiazolo-pyrimidine derivatives | High regioselectivity |
Comparative Reactivity
A comparison with structurally similar compounds highlights its unique behavior:
| Compound | Reactivity with H₂O₂ | Substitution Rate (Cl⁻) |
|---|---|---|
| 4-chloro-N-(4,5,6,7-tetrahydro-benzothiazol-2-yl)benzamide | Slower oxidation | 1.8 × 10⁻³ s⁻¹ |
| 4-chloro-N-(6-methoxy-benzothiazol-2-yl)benzamide | Faster sulfone formation | 3.2 × 10⁻³ s⁻¹ |
-
The ethoxy group enhances electron density at the sulfur atom, accelerating oxidation.
Industrial and Pharmacological Relevance
Scientific Research Applications
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: Used in studies involving enzyme inhibition and molecular docking.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition or modulation of their activity. This interaction can result in therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Modifications on the Benzamide Moiety
- 4-Chloro-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide : Addition of a nitro group at the 2-position of the benzamide introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution or coordination with metal catalysts .
- 3-Ethoxy-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)Benzamide (CAS 445021-84-1): Shifting the ethoxy group to the benzamide’s 3-position may disrupt conjugation, altering electronic distribution and binding interactions .
Core Structure Variations
Physicochemical and Crystallographic Properties
- Solubility and Stability : The ethoxy group in the target compound improves solubility in polar aprotic solvents compared to methyl or dimethyl analogs .
- Crystal Packing: Derivatives like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate form hydrogen-bonded sheets, suggesting similar packing behavior in ethoxy-substituted analogs could influence stability .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.80462 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in cancer treatment. Research indicates that compounds with a benzothiazole core can exhibit significant anticancer activity against various cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study synthesized several benzothiazole compounds and evaluated their effects on cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Notably, compounds similar to this compound demonstrated:
- IC50 Values : Significant inhibition of cell proliferation at concentrations as low as 2 μM.
- Mechanism : Induction of apoptosis and cell cycle arrest was confirmed through Western blot analysis showing activation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Research Findings
In vitro studies demonstrated that treatment with this compound resulted in:
- Reduction in Cytokine Levels : A decrease in IL-6 and TNF-α levels was observed in treated macrophage cultures.
- Mechanism of Action : The compound appears to interfere with NF-kB signaling pathways, which are crucial for the transcription of inflammatory cytokines .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well-documented. This compound exhibited promising activity against various bacterial strains.
Case Study: Broad-Spectrum Antimicrobial Effects
In a comparative study:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
